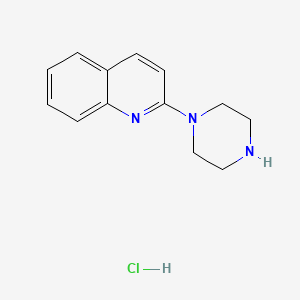

2-(Piperazin-1-yl)quinoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperazin-1-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;/h1-6,14H,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKBOZBYECIGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681059 | |

| Record name | 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928026-67-9, 1245646-84-7 | |

| Record name | Quinoline, 2-(1-piperazinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928026-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Piperazin 1 Yl Quinoline Hydrochloride and Its Derivatives

Strategies for Quinoline (B57606) Core Formation

Classical Cyclization Reactions (e.g., Skraup Synthesis)

The Skraup synthesis is a foundational method for producing quinolines, first reported by Czech chemist Zdenko Hans Skraup. wikipedia.org The archetypal reaction involves heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.orguop.edu.pk The reaction mechanism proceeds through several key steps:

Dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pk

A 1,4-addition (conjugate addition) of the aniline to the acrolein. uop.edu.pkyoutube.com

Acid-catalyzed cyclization of the resulting intermediate. uop.edu.pkyoutube.com

Oxidation of the dihydroquinoline intermediate to yield the aromatic quinoline ring. uop.edu.pkyoutube.com

The reaction is known for being exothermic and potentially violent, which has led to modifications to improve safety and control, such as the addition of ferrous sulfate. uop.edu.pkorgsyn.org Despite its age, the Skraup reaction and its variations, like the Doebner-Miller reaction, remain relevant for synthesizing specific substitution patterns on the quinoline core. rsc.org For instance, starting with appropriately substituted anilines allows for the creation of quinolines with substituents at the 5-, 6-, 7-, or 8-positions. rsc.org To ultimately yield 2-(piperazin-1-yl)quinoline, a quinoline produced via the Skraup method would require subsequent functionalization, typically the introduction of a leaving group at the 2-position.

Vilsmeier-Haack Formylation in Intermediate Preparation

A highly effective and versatile strategy for creating quinoline intermediates tailored for substitution at the 2-position is the Vilsmeier-Haack reaction. niscpr.res.in This reaction is instrumental in preparing 2-chloro-3-formylquinolines from readily available N-arylacetamides. niscpr.res.inresearchgate.netchemijournal.com The process involves treating an N-arylacetamide with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). niscpr.res.inresearchgate.net

This cyclization reaction accomplishes two crucial transformations in a single pot:

It forms the quinoline ring.

It installs a chlorine atom at the 2-position and a formyl group at the 3-position. niscpr.res.in

The resulting 2-chloro-3-formylquinoline is a valuable synthon. eurekaselect.com The chlorine atom at C-2 is an excellent leaving group, activated for nucleophilic attack, making it the ideal site for introducing the piperazine (B1678402) moiety. eurekaselect.comnih.gov The formyl group at C-3 provides a handle for extensive derivatization, allowing for the synthesis of a wide array of analogues. chemijournal.comeurekaselect.com The reaction yields are often good, though they can be influenced by the electronic nature of substituents on the starting N-arylacetamide. niscpr.res.inresearchgate.net

Introduction of Piperazine Moiety

Once a suitable quinoline precursor, typically a 2-haloquinoline, is synthesized, the next critical step is the introduction of the piperazine ring. This is most commonly achieved through nucleophilic substitution or modern coupling reactions.

Nucleophilic Substitution Reactions

The direct reaction of a 2-haloquinoline, such as 2-chloroquinoline (B121035), with piperazine is a straightforward and widely used method to form the C-N bond. This reaction is a classic example of nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net The electron-withdrawing nitrogen atom in the quinoline ring activates the C-2 position towards attack by nucleophiles. researchgate.net

In a typical procedure, 2-chloroquinoline is heated with an excess of piperazine in a suitable solvent. chemicalbook.com The use of a base, such as potassium carbonate, can be employed to neutralize the hydrogen halide formed during the reaction, driving it to completion. chemicalbook.com The reaction of 2-chloroquinoxaline (B48734) with piperidine, a similar system, has been shown to follow second-order kinetics and is not catalyzed by the amine itself. researchgate.net The reactivity in SNAr reactions on chloroquinolines is well-established, making this a reliable method for synthesizing the 2-(piperazin-1-yl)quinoline scaffold. researchgate.net

Coupling Reactions (e.g., with N-Boc Piperazine and Subsequent Deprotection)

A more modern and often more efficient alternative to direct SNAr is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds. nih.govyoutube.com The reaction couples an aryl halide (the 2-haloquinoline) with an amine (piperazine) using a palladium catalyst and a specialized phosphine (B1218219) ligand. youtube.com Bulky, electron-rich ligands like XPhos are often optimal for these transformations. youtube.comresearchgate.net

This methodology offers several advantages, including high yields, broad functional group tolerance, and the ability to be performed under relatively mild, aerobic conditions. nih.govorganic-chemistry.org A common strategy involves using a protected form of piperazine, such as N-Boc-piperazine (tert-butyl piperazine-1-carboxylate). This approach prevents potential side reactions, such as bis-arylation of the piperazine. After the successful coupling of N-Boc-piperazine to the quinoline core, the Boc (tert-butyloxycarbonyl) protecting group is easily removed. This deprotection is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the desired 2-(piperazin-1-yl)quinoline. nih.gov The final product is then typically converted to its hydrochloride salt for improved stability and handling.

| Reaction Type | Key Reagents | Intermediate/Product | Key Features |

| Nucleophilic Substitution | 2-Chloroquinoline, Piperazine, Base (e.g., K₂CO₃) | 2-(Piperazin-1-yl)quinoline | Direct, classic SNAr mechanism. Often requires heating and excess piperazine. |

| Buchwald-Hartwig Coupling | 2-Bromoquinoline, N-Boc-Piperazine, Pd-catalyst, Ligand (e.g., XPhos), Base | 2-(4-Boc-piperazin-1-yl)quinoline | High efficiency, mild conditions. Requires subsequent deprotection step (e.g., with TFA). |

Derivatization Strategies at Quinoline and Piperazine Rings

The 2-(piperazin-1-yl)quinoline scaffold offers multiple sites for chemical modification, enabling the creation of large libraries of derivatives for structure-activity relationship studies. Derivatization can occur at the free secondary amine of the piperazine ring or at various positions on the quinoline nucleus.

The secondary amine of the piperazine moiety is a nucleophilic site readily available for a variety of chemical transformations. Common derivatization strategies include:

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides, respectively. eurekaselect.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives. eurekaselect.com

The quinoline ring itself, particularly when synthesized via the Vilsmeier-Haack route, provides additional handles for modification. The 3-formyl group of the 2-(piperazin-1-yl)quinoline-3-carbaldehyde intermediate is especially versatile. It can participate in reactions such as:

Claisen-Schmidt condensation. eurekaselect.com

One-pot multicomponent reactions (MCRs). eurekaselect.com

Grignard reactions. eurekaselect.com

Kabachnik-Fields reaction. eurekaselect.com

Alkylation Reactions

Alkylation of the external nitrogen atom of the piperazine ring is a fundamental method for introducing diverse substituents. This reaction typically involves the nucleophilic attack of the secondary amine on an alkyl halide or a similar electrophilic species. The reaction is often carried out under basic conditions to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity. researchgate.net For instance, the synthesis of 6-substituted-4-methoxy-2-[(piperazin-1-yl)methyl]-quinolines involves an initial coupling with N-Boc piperazine, followed by deprotection to yield the free piperazine moiety, which can then be further functionalized. nih.gov Direct alkylation can also be performed, though control of mono- versus di-alkylation can be a challenge without a protecting group strategy. researchgate.net

| Starting Material | Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Quinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃, DMF | Mixture of N¹- and O²-alkylated products | researchgate.net |

| 8-Methoxyquinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃, DMF | Exclusively O²-alkylated product | researchgate.net |

| N-Boc-piperazine coupled quinoline | Dimethyl sulfate | Toluene, reflux | Alkylated quinoline derivative (after deprotection) | nih.gov |

Arylation Reactions

N-Arylation introduces aromatic moieties onto the piperazine ring, a common strategy in medicinal chemistry. These reactions often employ transition metal catalysts, such as copper or palladium, to facilitate the coupling of the piperazine amine with aryl halides or other arylating agents. researchgate.netresearchgate.net Copper-catalyzed N-arylation, for example, can be achieved using various (hetero)aryl bromides in the presence of a suitable ligand and base. researchgate.net These reactions expand the structural diversity of the quinoline-piperazine hybrids significantly. benthamdirect.comresearchgate.net

| Starting Material | Arylating Agent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(Piperazin-1-yl)quinoline | (Hetero)aryl Bromides | Cu-catalyst, Ligand, Base | 2-(4-Arylpiperazin-1-yl)quinoline | researchgate.net |

| 2-(Piperazin-1-yl)quinoline derivatives | Arylboronic acids | Pd-catalyst | 3-Aryl quinoline derivatives (via C-H activation) | nih.gov |

Acylation Reactions

Acylation of the piperazine nitrogen is another prevalent modification, leading to the formation of amides. This is typically accomplished by reacting the 2-(piperazin-1-yl)quinoline core with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. benthamdirect.comresearchgate.neteurekaselect.comresearchgate.netingentaconnect.com For example, novel quinoline-piperazine hybrids have been synthesized by coupling the key intermediate, 6-substituted-4-methoxy-2-[(piperazin-1-yl)methyl]-quinoline, with various carboxylic acids to form amide derivatives. nih.gov Another approach involves the reaction of piperazine with chloroacetyl chloride to form 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone), which can then be coupled with other molecules. acs.org

| Starting Material | Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 6-Substituted-4-methoxy-2-[(piperazin-1-yl)methyl]-quinolines | Various carboxylic acids | Not specified | 4-(6-Substituted-4-methoxy-quinolin-2-ylmethyl)-piperazine-1-amide derivatives | nih.gov |

| 1-Amino-4,7-dimethyl-6-nitro-1H-quinolin-2-one | Acetic anhydride | Reflux, 5h | N-acetyl-N-(4,7-dimethyl-6-nitro-2-oxo -2H-quinolin-1-yl)-acetamide | sapub.org |

| 1-Amino-4,7-dimethyl-6-nitro-1H-quinolin-2-one | Benzoyl chloride | Pyridine, Reflux, 4h | N-(4,7-dimethyl-6-nitro-2-oxo-2H- quinolin-1-yl)-benzamide | sapub.org |

| 7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | Secondary amines | Amination reaction | 1-4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives | nih.gov |

Sulfonylation Reactions

Sulfonylation introduces a sulfonyl group to the piperazine nitrogen, forming sulfonamides. This is achieved by reacting the piperazine moiety with various sulfonyl chlorides in the presence of a base. eurekaselect.comresearchgate.netingentaconnect.com This reaction is a cornerstone in the synthesis of many quinoline-piperazine hybrids. nih.gov For instance, a series of 2,4,6-substituted quinoline conjugated piperazine sulfonamides were prepared by reacting the corresponding piperazinyl quinoline intermediate with different sulfonyl chlorides. nih.gov The synthesis of 2-sulfonylquinolines can also be achieved directly on the quinoline ring through methods like the deoxygenative C2-H sulfonylation of quinoline N-oxides. nih.gov

| Starting Material | Sulfonylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 6-Substituted-4-methoxy-2-[(piperazin-1-yl)methyl]-quinolines | Various sulfonyl chlorides | Not specified | Piperazine-1-sulfonamide derivatives | nih.gov |

| Quinoline N-oxides | Sulfonyl chlorides | CS₂/Et₂NH | 2-Tosylquinoline | nih.gov |

| Quinoline N-oxides | Aryl sulfonyl chlorides | Cu-catalyzed | 2-Aryl sulfonyl quinolines | nih.gov |

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is used to synthesize derivatives of 2-(piperazin-1-yl)quinoline. benthamdirect.comresearchgate.neteurekaselect.comresearchgate.netingentaconnect.com This two-step process, often performed in one pot, involves the initial formation of an iminium ion from the piperazine amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed. This method avoids the use of alkyl halides and can prevent over-alkylation. researchgate.net A boronic acid-catalyzed one-pot tandem reduction of quinolines followed by reductive alkylation with an aldehyde has also been demonstrated as an efficient route to N-alkyl tetrahydroquinolines. acs.org

| Amine Source | Carbonyl Source | Reducing Agent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(Piperazin-1-yl)quinoline | Aldehydes/Ketones | e.g., NaBH(OAc)₃, NaBH₃CN | N-Substituted 2-(piperazin-1-yl)quinoline derivatives | researchgate.net |

| Quinolines | Aldehydes | Hantzsch ester, Boronic acid catalyst | N-Alkyl tetrahydroquinolines | acs.org |

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of the target compound, this reaction is particularly relevant for derivatives such as 2-(piperazin-1-yl)quinoline-3-carbaldehydes. eurekaselect.comresearchgate.netingentaconnect.com The aldehyde group on the quinoline ring can react with active methylene (B1212753) compounds (ketones, esters, etc.) under basic or acidic conditions to form α,β-unsaturated carbonyl compounds, significantly extending the molecular framework. eurekaselect.comnih.gov

| Quinoline Substrate | Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(Piperazin-1-yl)quinoline-3-carbaldehyde | Active methylene compounds (e.g., ketones) | Base-catalyzed (e.g., NaOH) | Chalcone-like α,β-unsaturated ketones | eurekaselect.comresearchgate.net |

| Cyclopentanone/Cyclohexanone | Benzaldehyde | Solid NaOH, grinding, solvent-free | α,α'-bis-Benzylidenecycloalkanones | nih.gov |

1,3-Dipolar Cycloaddition

1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile. wikipedia.org For derivatives of 2-(piperazin-1-yl)quinoline, this methodology is often applied to precursors containing suitable functional groups that can either act as or be converted into dipoles or dipolarophiles. eurekaselect.comresearchgate.netingentaconnect.com For example, azomethine ylides, generated from the condensation of an amino acid with an aldehyde like 2-(piperazin-1-yl)quinoline-3-carbaldehyde, can undergo cycloaddition with various alkenes or alkynes to produce complex spiro- or fused-pyrrolidine ring systems. eurekaselect.comingentaconnect.comnih.gov This strategy provides a highly regio- and stereoselective route to novel polycyclic quinoline derivatives. wikipedia.orgnih.gov

| 1,3-Dipole Source | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Azomethine ylide (from 2-(piperazin-1-yl)quinoline-3-carbaldehyde and an amino acid) | Alkenes/Alkynes | Thermal or catalytic | Spiro- or fused-pyrrolidine quinolines | eurekaselect.comresearchgate.netingentaconnect.com |

| Azide | Alkyne | Often Cu-catalyzed ("Click reaction") | 1,2,3-Triazole | youtube.com |

| Nitrile Oxide | Alkyne | Not specified | Isoxazole | youtube.com |

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex quinoline derivatives, offering advantages in terms of atom economy, reduced reaction times, and simplified purification processes. researchgate.net These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all reactants. rsc.org For the synthesis of piperazinyl-substituted quinolines, MCRs can be designed to construct the quinoline core and introduce the piperazine moiety, or a precursor, in a single operational step. eurekaselect.comresearchgate.netingentaconnect.comresearchgate.net

The Mannich reaction, a classic example of an MCR, can be used to synthesize 1,2,3,4-tetrahydroquinoline (B108954) derivatives by reacting a quinoline, an aldehyde (like formaldehyde), and an amine (such as piperazine). nih.gov Another approach involves the acid-catalyzed condensation of anilines, aldehydes, and β-ketoesters to yield highly functionalized piperidines, a strategy that can be adapted for related heterocyclic systems. researchgate.net The use of microwave irradiation has been shown to significantly accelerate these reactions and improve yields, often under solvent-free or green solvent conditions. rsc.orgnih.govrsc.orgnih.govias.ac.in

Table 1: Examples of One-Pot Multicomponent Reactions for Quinoline Synthesis

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aryl amines, Benzaldehyde, Styrene oxide | p-TSA·H₂O, 120°C | 2,3-Diarylquinoline | Metal-free, uses air as oxidant, high atom economy. | researchgate.net |

| Aniline, Formaldehyde, Dimedone | - | 1,2,3,4-Tetrahydroquinoline derivative | Forms Mannich base derivatives. | nih.gov |

| Aryl aldehydes, Aryl amines, Alkynes | Copper(I) bromide on Montmorillonite (B579905) clay, Microwave | 2,4-Disubstituted quinolines | Solvent-free, high selectivity, enhanced rates with microwaves. | ias.ac.in |

| 3-Methyl-1-phenyl-1H-pyrazolo-5-amine, Formaldehyde, β-Diketones | InCl₃, Microwave, Water | Pyrazolo[3,4-b]pyridine derivatives | Green synthesis in aqueous media, good to excellent yields. | rsc.org |

Grignard Reactions

Grignard reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. While not a direct method for constructing the 2-(piperazin-1-yl)quinoline core, they are instrumental in the functionalization of this scaffold. eurekaselect.comresearchgate.netingentaconnect.comresearchgate.net Grignard reagents (R-MgX) act as potent nucleophiles, capable of adding alkyl, aryl, or vinyl groups to electrophilic centers.

In the context of quinoline synthesis, one key strategy involves the reaction of Grignard reagents with quinoline N-oxides. This approach can be used for the regioselective functionalization of the quinoline ring, particularly at the C2 and C8 positions, through a C-H activation mechanism under mild conditions. researchgate.net The N-oxide acts as a directing group, facilitating the nucleophilic attack of the Grignard reagent. This allows for the introduction of a wide variety of substituents onto the quinoline framework, which can then be further elaborated to include the piperazine moiety.

Table 2: Application of Grignard Reactions in Heterocyclic Synthesis

| Substrate | Reagent | Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|---|

| Quinoline N-oxide | Alkyl/Aryl Magnesium Halide | Mild reaction conditions | C2 or C8 functionalized quinolines | Regioselective C-H functionalization. | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | Aryl Magnesium Bromide | Anhydrous THF | Secondary alcohol (Aryl(2-chloroquinolin-3-yl)methanol) | Introduction of aryl groups at the 3-position aldehyde. | eurekaselect.comresearchgate.netingentaconnect.com |

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation used to synthesize α-aminophosphonates. organic-chemistry.org This reaction is particularly relevant for the derivatization of the 2-(piperazin-1-yl)quinoline scaffold, allowing for the introduction of phosphonate (B1237965) groups, which are important pharmacophores. eurekaselect.comresearchgate.netingentaconnect.comresearchgate.net The reaction typically involves the coupling of a carbonyl compound (an aldehyde or ketone), an amine, and a hydrophosphoryl compound (such as a dialkyl phosphite). organic-chemistry.org

The synthesis of methyl piperazinyl-quinolinyl α-aminophosphonates has been reported using this method. eurekaselect.com In this application, a derivative of 2-(piperazin-1-yl)quinoline containing a primary or secondary amine function would react with an aldehyde and a phosphite. The reaction can be catalyzed by either acids or bases, and often proceeds through an imine intermediate. organic-chemistry.org The development of microwave-assisted Kabachnik-Fields reactions has provided a more efficient route to these phosphonate derivatives.

Table 3: Overview of the Kabachnik-Fields Reaction

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Phosphorus) | Product | Key Aspect | Reference |

|---|---|---|---|---|---|

| Primary or Secondary Amine (e.g., piperazine derivative) | Aldehyde or Ketone | Dialkyl Phosphite | α-Aminophosphonate | Forms a C-P bond adjacent to a nitrogen atom. | organic-chemistry.org |

| 2-(Piperazin-1-yl)quinoline-3-carbaldehyde | Amine | Dialkyl Phosphite | α-Aminophosphonate derivative of quinoline | Functionalization of the quinoline scaffold. | eurekaselect.comresearchgate.netingentaconnect.com |

Optimization of Synthetic Pathways for Research Scale

The use of microwave irradiation has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating. rsc.orgnih.govnih.gov This technique is particularly effective for MCRs and has been applied to the synthesis of various quinoline derivatives. nih.govias.ac.in

Catalyst selection is another critical aspect of optimization. The development of novel heterogeneous catalysts, such as metal-exchanged montmorillonite clays, allows for easier separation from the reaction mixture and potential for recycling, contributing to greener chemical processes. researchgate.net In some cases, inexpensive and non-toxic organocatalysts like p-toluenesulfonic acid can be highly effective. researchgate.net

Furthermore, modern synthetic strategies focus on the late-stage functionalization of the quinoline core through methods like direct C-H activation. rsc.org This allows for the rapid diversification of a common intermediate, providing access to a wide range of analogs for biological evaluation without the need to redesign the entire synthetic route from scratch.

Table 4: Strategies for Synthetic Pathway Optimization

| Strategy | Description | Advantages | Example Application | Reference |

|---|---|---|---|---|

| One-Pot Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. | Increased efficiency, reduced waste, time-saving. | Synthesis of highly substituted piperidines using p-TsOH. | researchgate.net |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Dramatically reduced reaction times, improved yields, cleaner reactions. | Synthesis of quinoline thiosemicarbazones. | nih.gov |

| Heterogeneous Catalysis | Using a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). | Easy removal of catalyst, potential for catalyst recycling, greener process. | Use of Ag(I)-exchanged montmorillonite K10 for Döebner-von Miller reaction. | researchgate.net |

| C-H Bond Functionalization | Directly converting a C-H bond into a C-C or C-heteroatom bond. | High atom economy, reduces need for pre-functionalized starting materials. | Functionalization of the quinoline ring via N-oxide intermediates. | researchgate.netrsc.org |

Preclinical Pharmacological Investigations of 2 Piperazin 1 Yl Quinoline Hydrochloride Derivatives

In Vitro Studies

In vitro studies are crucial for the initial screening and characterization of new chemical entities, providing foundational data on their potential therapeutic efficacy and mechanism of action before any preclinical or clinical in vivo testing.

Antimicrobial Activities

Derivatives of 2-(piperazin-1-yl)quinoline have been extensively evaluated for their ability to inhibit the growth of a wide array of pathogenic microorganisms, including bacteria and fungi.

The antibacterial potential of quinoline-piperazine hybrids has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com The integration of these two bioactive frameworks can lead to new compounds with enhanced activity. nih.gov

Staphylococcus aureus : Numerous studies have highlighted the efficacy of these derivatives against S. aureus, including methicillin-resistant strains (MRSA). A series of 2,4,6-substituted quinoline (B57606) conjugated piperazine (B1678402) sulfonamides showed significant antibacterial activity. nih.gov One derivative, a 4,6-dimethoxy quinoline piperazine coupled sulfonamide with a fluorine at the second position of the benzene (B151609) ring (compound 10g), exhibited an exceptionally low Minimum Inhibitory Concentration (MIC) of 0.03 μg/mL against S. aureus. nih.gov Another study on quinoline-2-one derivatives identified compounds (6c, 6l, and 6o) with significant activity against multidrug-resistant Gram-positive strains. nih.govnih.gov Compound 6c was particularly potent, with an MIC of 0.75 μg/mL against MRSA. nih.govnih.gov Furthermore, 2-[(piperazin-1-yl)methyl]quinoline derivatives have shown remarkable antibiotic activity, with one compound exhibiting MICs ranging from 0.03 to 32 μM against a panel of Gram-positive bacteria, including S. aureus. nih.gov

Pseudomonas aeruginosa : This opportunistic Gram-negative pathogen has also been a target for quinoline-piperazine derivatives. Certain 4-piperazinylquinoline compounds with a 1,3,5-triazine (B166579) side portion showed noteworthy MIC values, in the range of 3–12 μM, against P. aeruginosa. nih.gov Other studies have confirmed that various novel piperazine derivatives possess activity against this bacterium. icm.edu.plderpharmachemica.com The antibacterial spectrum of new fluorinated piperazinyl-substituted quinoline derivatives, such as ciprofloxacin (B1669076) and norfloxacin (B1679917), is well-established and includes P. aeruginosa. nih.gov

Escherichia coli : As a common Gram-negative bacterium, E. coli is frequently included in antibacterial screening. Amides of ciprofloxacin have demonstrated superior antibacterial efficacy against E. coli, with MIC values as low as 0.18 µg/mL. researchgate.net Some 4-piperazinylquinoline compounds also showed activity against E. coli with MICs between 3–12 μM. nih.gov Additionally, a series of quinoline scaffolds were reported to have excellent antibacterial activity against E. coli, with MIC values of 3.125-6.25 nmol/mL, which was better than the reference drugs amoxicillin (B794) and ciprofloxacin. biointerfaceresearch.com

Table 1: In Vitro Antibacterial Activity of Selected 2-(Piperazin-1-yl)quinoline Derivatives

| Compound/Derivative Class | Bacterium | Activity (MIC) | Reference |

|---|---|---|---|

| 4,6-dimethoxy quinoline piperazine sulfonamide (10g) | Staphylococcus aureus | 0.03 µg/mL | nih.gov |

| Quinoline-2-one derivative (6c) | MRSA | 0.75 µg/mL | nih.govnih.gov |

| 4-Piperazinylquinoline with 1,3,5-triazine | Pseudomonas aeruginosa | 3–12 µM | nih.gov |

| Ciprofloxacin amide | Escherichia coli | 0.18 µg/mL | researchgate.net |

| 2-[(Piperazin-1-yl)methyl]quinoline | Staphylococcus aureus | 0.03–32 µM | nih.gov |

| Quinolone derivative (11) | Staphylococcus aureus | 6.25 µg/ml | biointerfaceresearch.com |

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains. nih.gov Quinolines are a known class of compounds with potential activity against M. tuberculosis. researchgate.netrsc.org

Several 2-(piperazin-1-yl)quinoline derivatives have been synthesized and evaluated for their antimycobacterial properties. In one study, a series of 2,4,6-substituted quinoline-piperazine hybrids were assessed against virulent, non-virulent, and MDR strains of M. tuberculosis. nih.gov Two compounds from this series demonstrated significant inhibitory activity against all tested TB strains, with the most potent compound (10g) having a lowest MIC of 0.07 μM, rendering it more effective than some first- and second-line TB drugs. nih.gov Other research has also highlighted the potential of quinoline derivatives against MDR-TB. researchgate.net For instance, ciprofloxacin–isatin hybrids showed considerable activity against both drug-sensitive and MDR M. tuberculosis strains, with MICs ranging from 1.56–64 μg/mL. researchgate.net

Table 2: In Vitro Antitubercular Activity of Selected Quinoline-Piperazine Derivatives

| Compound/Derivative Class | Mycobacterium tuberculosis Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-piperazine hybrid (10g) | Virulent, Non-virulent, MDR | 0.07 µM | nih.gov |

| Quinoline-piperazine hybrid (11e) | Virulent, Non-virulent, MDR | 1.1 µM | nih.gov |

| Ciprofloxacin–isatin hybrid (5f) | H37Rv and MDR strains | 1.56–2 µg/mL | researchgate.net |

| Phenylisoxazole isoniazid (B1672263) derivative (6) | Resistant TB DM97 | 12.41 µM | researchgate.net |

| Phenylisoxazole isoniazid derivative (7) | Resistant TB DM97 | 13.06 µM | researchgate.net |

In addition to antibacterial action, certain quinoline-piperazine derivatives have shown promise as antifungal agents. nih.gov These compounds have been tested against a variety of fungal pathogens.

Derivatives of 2(1H)-quinolinone tethered to a 1,3,5-triazine moiety were evaluated for antifungal activity against Aspergillus niger and Candida albicans, showing moderate activity. icm.edu.pl Another study reported that specific quinoline derivatives displayed selective antifungal action; some were active only against yeasts like Candida spp. (MICs of 25–50 μg/mL), while another compound was effective only against filamentous fungi (dermatophytes) with MICs of 12.5–25 μg/mL. nih.gov Furthermore, some novel quinoline derivatives demonstrated potent, broad-spectrum antimicrobial activity, which included fungal strains such as Aspergillus fumigatus and Candida albicans, with MIC values in the range of 0.66–3.98 μg/ml. nih.gov

Table 3: In Vitro Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Fungus | Activity (MIC) | Reference |

|---|---|---|---|

| 2(1H)-quinolinone-triazine derivatives | Aspergillus niger, Candida albicans | Moderate Activity | icm.edu.pl |

| Quinoline derivative (Compound 2) | Candida spp. | 50 µg/mL (Geometric Mean) | nih.gov |

| Quinoline derivative (Compound 5) | Dermatophytes | 12.5–25 μg/mL | nih.gov |

| Novel quinoline derivative (Compound 14) | A. fumigatus, C. albicans | 0.66–3.98 μg/mL | nih.gov |

| Quinolone-oxadiazole hybrid (17a) | Candida albicans | Inhibition Zone: 37 mm | rsc.org |

The mechanism of action for many quinolone-based antibiotics involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair. researchgate.net

DNA Gyrase : This enzyme, a type II topoisomerase, is a primary target for quinolone antibacterials in Gram-negative bacteria. mdpi.com It introduces negative supercoils into DNA, a process vital for DNA replication. Several studies have confirmed that quinoline derivatives act as inhibitors of DNA gyrase. nih.govmdpi.com One investigation of a novel quinoline derivative (compound 14), which showed potent broad-spectrum antimicrobial activity, also revealed significant inhibitory activity against E. coli DNA gyrase, with an IC₅₀ value of 3.39 μM. nih.gov This suggests its antimicrobial action is mediated through the inhibition of this enzyme. nih.gov

Topoisomerase IV : In Gram-positive bacteria, topoisomerase IV is often the main target. This enzyme is crucial for decatenating (unlinking) daughter chromosomes following DNA replication. Quinolones can convert topoisomerase IV into a toxic adduct on the DNA, leading to DNA damage and cell death. researchgate.netnih.gov It has been demonstrated that quinolones like norfloxacin inhibit topoisomerase IV, not by simply blocking its catalytic activity, but by inducing the formation of a poisonous enzyme-DNA complex. researchgate.netnih.gov Novel bacterial type II topoisomerase inhibitors (NBTIs), which include some quinoline derivatives, inhibit both DNA gyrase and topoisomerase IV at sites distinct from older fluoroquinolones, allowing them to retain activity against resistant pathogens. researchgate.net

Antiprotozoal and Antiparasitic Activities

The versatile quinoline scaffold is also a cornerstone of many antiprotozoal drugs, most famously in antimalarials like chloroquine (B1663885). rsc.orgnih.gov Hybrid molecules featuring the 2-(piperazin-1-yl)quinoline core have been investigated against a range of protozoan parasites.

Plasmodium falciparum : A series of 4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives all exhibited antimalarial activity, with IC₅₀ values ranging from 1.42 to 19.62 μM against a chloroquine-sensitive strain. nih.gov In another study, 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids were tested against a chloroquine-resistant strain of P. falciparum, with three compounds showing IC₅₀ values of 2 μM. nih.gov Novel quinolinepiperazinyl-aryltetrazoles also showed promise, with lead compounds displaying IC₅₀ values of 2.25 and 1.79 μM against a chloroquine-resistant strain. nih.gov

Entamoeba histolytica : This parasite causes amoebiasis. Several 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives demonstrated potent antiamoebic activity, with six compounds having IC₅₀ values (0.14-1.26 μM) lower than the standard drug metronidazole (B1676534) (IC₅₀ 1.80 μM). nih.gov

Trypanosoma and Leishmania species : Quinoline derivatives have also been evaluated against trypanosomatid parasites. A study of quinoline derivatives incorporating arylnitro and aminochalcone moieties found several compounds with significant activity. uantwerpen.beresearchgate.net Specifically, compounds displayed submicromolar activity against Trypanosoma brucei rhodesiense (causative agent of sleeping sickness), with EC₅₀ values as low as 0.19 μM, and considerable activity against Trypanosoma brucei brucei (EC₅₀ of 0.4 μM). uantwerpen.beresearchgate.net

Table 4: In Vitro Antiprotozoal Activity of Selected 2-(Piperazin-1-yl)quinoline Derivatives

| Compound/Derivative Class | Protozoan/Parasite | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| 4-(7-chloroquinolin-4-yl) piperazin-1-yl derivative | Entamoeba histolytica | 0.14–1.26 µM | nih.gov |

| 4-(7-chloroquinolin-4-yl) piperazin-1-yl derivative | Plasmodium falciparum (NF54) | 1.42–19.62 µM | nih.gov |

| 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide (F7) | Plasmodium falciparum (FCR-3) | 2 µM | nih.gov |

| Quinolinepiperazinyl-aryltetrazole (75) | Plasmodium falciparum (PfINDO) | 1.79 µM | nih.gov |

| Quinoline-aminochalcone hybrid (4i) | Trypanosoma brucei rhodesiense | 0.19 µM | uantwerpen.beresearchgate.net |

| Quinoline-aminochalcone hybrid (4i) | Trypanosoma brucei brucei | 0.4 µM | uantwerpen.beresearchgate.net |

Antimalarial Efficacy (e.g., against Plasmodium falciparum)

Derivatives of the quinoline scaffold, the foundational structure of successful antimalarials like chloroquine and quinine, have been a cornerstone of malaria chemotherapy. nih.govnih.gov The incorporation of a piperazine moiety into the quinoline structure has been explored as a strategy to develop new agents effective against drug-resistant strains of Plasmodium. nih.gov Research has shown that certain quinoline-piperazine derivatives exhibit potent activity against the blood stages of Plasmodium falciparum, the deadliest species of the malaria parasite. nih.govnih.gov

Synthetic efforts have produced novel series of these compounds, which were then evaluated for their in vitro antimalarial activity. For instance, a series of novel quinolinepiperazinyl-aryltetrazoles were designed to target the blood stage of P. falciparum. nih.gov Similarly, other studies have focused on creating hybrids of quinoline and other chemical scaffolds to enhance antimalarial potency. nih.gov Several quinoline derivatives have demonstrated significant activity against various protozoan parasites, including those responsible for malaria. uantwerpen.be

Antimalarial Activity of Quinoline-Piperazine Derivatives

| Compound Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Quinolinepiperazinyl-aryltetrazoles | Plasmodium falciparum | Compounds 66 and 75 identified as a new class of antimalarials active against ACT-resistant strains. | nih.gov |

| Quinoline-piperidine hybrids | MDR PfK1 strain | Compounds 75, 76, 80, 81, and 82 showed IC50 values in the nanomolar range. | nih.gov |

| Arylnitro and aminochalcone quinoline derivatives | Trypanosoma brucei rhodesiense | Compounds 2c, 2d, and 4i displayed submicromolar activity with EC50 values of 0.68, 0.8, and 0.19 µM, respectively. | uantwerpen.be |

Mechanism of Antimalarial Action (e.g., Heme Polymerase Inhibition)

The primary mechanism of action for many quinoline-based antimalarial drugs is the inhibition of heme detoxification within the parasite. nih.govnih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. nih.govresearchgate.net To protect itself, the parasite polymerizes this toxic heme into an inert crystalline substance called hemozoin, also known as the malaria pigment. nih.govnih.gov This process is a critical target for antimalarial drugs. nih.govresearchgate.net

Quinoline derivatives, being weak bases, accumulate in the acidic food vacuole of the parasite. nih.gov Here, they are believed to bind to heme, preventing its polymerization into hemozoin. nih.govresearchgate.net This inhibition leads to the buildup of free heme, which is toxic to the parasite and ultimately causes its death. nih.govnih.gov Studies suggest a common mechanism for various quinoline antimalarials that involves the drug associating with both free heme and the growing heme polymer, effectively capping the polymer chain and preventing further detoxification. researchgate.net This leads to an increase in free hemin, which can catalyze peroxidative reactions and inhibit essential parasite enzymes like cysteine proteases. nih.govcsic.es

Activity against Toxoplasma gondii

The antiprotozoal activity of quinoline derivatives extends beyond malaria to include Toxoplasma gondii, the parasite responsible for toxoplasmosis. researchgate.netmdpi.com This is a globally prevalent zoonotic disease that can cause severe illness, particularly in immunocompromised individuals. mdpi.com The search for new therapeutics is driven by the limitations of current treatments. mdpi.comresearchgate.net

Research into marinoquinolines, natural products with a pyrroloquinoline core, has demonstrated their potential against T. gondii. mdpi.com In vitro studies of six marinoquinoline derivatives revealed significant anti-Toxoplasma activity, with half-maximal effective concentrations (EC₅₀) ranging from 1.31 to 3.78 µM. mdpi.com Another class of compounds, Endochin-like-quinolones (ELQs), have also shown great efficacy against both acute and chronic experimental toxoplasmosis. researchgate.net For example, ELQ-316 has an in vitro IC₅₀ value of 0.007 nM against T. gondii. researchgate.net The mechanism of action for some of these compounds is thought to involve the inhibition of the parasite's mitochondrial electron transport chain. nih.gov

Activity of Quinoline Derivatives against Toxoplasma gondii

| Compound | In Vitro Activity (IC50/EC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Marinoquinoline Derivatives (MQ-1 to MQ-6) | 1.31 - 3.78 µM | 3.18 - 20.85 | mdpi.com |

| ELQ-271 | 0.1 nM | Not specified | researchgate.net |

| ELQ-316 | 0.007 nM | Not specified | researchgate.net |

| JH-II-127 | Not specified | >10 | nih.gov |

| CGI-1746 | Not specified | >10 | nih.gov |

Anticancer and Antiproliferative Potentials

Induction of Apoptosis and Cell Cycle Modulation

Piperazine derivatives, including those with a quinoline core, have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) and modulating the cell cycle in cancer cells. nih.gove-century.usresearchgate.net High-throughput screening of compound libraries has identified novel piperazine compounds that effectively inhibit cancer cell proliferation with GI₅₀ values in the nanomolar range (0.06-0.16 μM). nih.govresearchgate.net

These compounds trigger caspase-dependent apoptosis, a key pathway for cell death. e-century.usresearchgate.net Western blotting analyses have shown that treatment with these derivatives leads to the activation of caspases, such as caspase-3 and caspase-8. nih.govresearchgate.net Furthermore, these molecules can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. e-century.usnih.gov For example, one study found that a specific quinoline derivative caused cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov Another compound was shown to increase the percentage of apoptotic cells from 1.59% in control liver cancer cells to 22.62% after treatment. researchgate.net The induction of apoptosis is often mediated through the inhibition of multiple cancer-related signaling pathways, including the PI3K/AKT pathway. nih.govresearchgate.net

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)

A significant mechanism underlying the anticancer potential of 2-(piperazin-1-yl)quinoline derivatives is their ability to inhibit receptor tyrosine kinases (RTKs). nih.govtbzmed.ac.ir Two of the most important RTKs in cancer progression are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govtbzmed.ac.ir These receptors play crucial roles in cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors). nih.govsemanticscholar.org

Simultaneously inhibiting both EGFR and VEGFR-2 is considered a valuable strategy in cancer therapy. tbzmed.ac.ir Numerous quinoline and quinazoline-based derivatives have been synthesized and evaluated as dual inhibitors. nih.govnih.govtbzmed.ac.ir For instance, a series of new quinazoline (B50416) sulfonamide conjugates were developed, with one compound showing potent inhibitory activity against both EGFR and VEGFR with IC₅₀ values of 0.0728 and 0.0523 µM, respectively. nih.gov Molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding site of these receptors, thereby blocking their signaling activity. nih.govjocpr.com The design of these inhibitors often uses the structures of approved drugs like gefitinib (B1684475) and erlotinib (B232) as a template. nih.gov

Inhibitory Activity of Quinoline Derivatives against EGFR and VEGFR-2

| Compound Series | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Quinazoline sulfonamide conjugate (Compound 15) | EGFR | 0.0728 µM | nih.gov |

| Quinazoline sulfonamide conjugate (Compound 15) | VEGFR-2 | 0.0523 µM | nih.gov |

| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile (Compound 45) | EGFR | 5 nM | nih.gov |

| Rhodanine–piperazine hybrid (Compound 12) | EGFR, VEGFR, HER2 | Favorable binding interactions observed in docking studies. | mdpi.com |

| Pyrroloquinoline-5-carbaldehyde (Compound 23) | VEGFR-2 | 0.13 µM | semanticscholar.org |

Interaction with DNA-Interacting Proteins (e.g., G-quadruplex stabilization)

Another promising anticancer strategy involving quinoline derivatives is the targeting of non-canonical DNA structures known as G-quadruplexes (G4s). nih.govdiva-portal.org These are four-stranded structures that can form in guanine-rich regions of DNA, such as the promoter regions of many oncogenes, including c-MYC. nih.govdiva-portal.org The formation and stabilization of G4 structures can silence the transcription of these oncogenes, making them attractive targets for cancer therapeutics. nih.gov

Small molecules, including derivatives of quinoline, have been designed to bind to and stabilize these G4 structures. nih.govnih.gov For example, novel amino-substituted pyridoquinazolinone derivatives were shown to interact with the G-quadruplex in the c-MYC promoter region. nih.gov Similarly, studies on quinazoline-pyrimidine ligands demonstrated their ability to selectively bind and stabilize G4 DNA, leading to an increase in the DNA's melting temperature. diva-portal.org Molecular dynamics simulations have helped to elucidate the binding modes, showing how these ligands can stack on the terminal G-tetrads of the quadruplex, enhancing its stability. nih.gov This ligand-mediated stabilization of G-quadruplexes represents a novel mechanism to regulate gene expression and inhibit tumor growth. nih.gov

Neuropharmacological Receptor Interactions

The quinoline ring system, particularly when combined with a piperazine moiety, represents a versatile scaffold that has been extensively explored for its interactions with various neuropharmacological targets. Derivatives of 2-(piperazin-1-yl)quinoline have demonstrated significant activity at key receptors and enzymes involved in neurotransmission, indicating their potential for development as treatments for a range of neurological and psychiatric disorders.

Dopamine (B1211576) Receptor Agonism (e.g., D2/D3)

Derivatives of the 2-(piperazin-1-yl)quinoline scaffold have been identified as potent agonists for dopamine D2 and D3 receptors. These receptors are crucial targets for treating conditions like Parkinson's disease and schizophrenia. nih.gov The D2-like receptor family, which includes D2, D3, and D4 subtypes, are G protein-coupled receptors (GPCRs) that play a significant role in various physiological functions controlled by the neurotransmitter dopamine. mdpi.com

Research into designing multifunctional ligands has led to the development of quinoline-piperazine hybrids. One strategy involved replacing a standard quinoline moiety with 8-hydroxyquinoline (B1678124) to not only retain high affinity for D2/D3 receptors but also to confer potent agonist activity and iron-chelating properties. nih.gov For instance, two initial compounds in one study, 12a and 12b, which featured a 5-methylquinoline-8-ol group attached to the piperazine ring, showed low nanomolar potency for the D3 receptor (Ki = 5.57 nM and 3.71 nM, respectively). nih.gov Compound 12b was also found to be twice as potent at D2 receptors compared to 12a. nih.gov

Further modifications led to the synthesis of compounds like 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol, which demonstrated high potency as a D2/D3 agonist. nih.gov The rationale behind this design is that bulky aromatic substitutions on the piperazine ring are well-tolerated by D2/D3 receptors. nih.gov Cariprazine, an approved drug for schizophrenia and bipolar disorder, is a notable example of a high-affinity D3/D2 receptor partial agonist with a piperazine moiety, highlighting the therapeutic relevance of this chemical class. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Selected Quinoline-Piperazine Derivatives

| Compound | D3 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 12a | 5.57 | - | nih.gov |

| Compound 12b | 3.71 | - | nih.gov |

| Cariprazine | 0.22 | - | nih.gov |

Serotonin (B10506) Receptor Affinity (e.g., 5-HT1A, 5-HT2A) and Transporter Inhibition (SERT)

The 2-(piperazin-1-yl)quinoline structure is a key pharmacophore for interacting with the serotonin system. Derivatives have been developed as dual-acting agents that combine serotonin transporter (SERT) inhibition with 5-HT1A receptor antagonism. nih.gov This dual mechanism is a modern approach to developing antidepressants with potentially faster onset of action and improved efficacy.

Based on a previously reported clinical candidate, SSA-426, a series of 2-piperazin-1-yl)quinoline derivatives were synthesized and evaluated. nih.gov One compound from this series, compound 7, exhibited potent functional activities at both the SERT and the 5-HT1A receptor. nih.gov Importantly, it also showed good selectivity over other receptors like the alpha1-adrenergic and dopaminergic receptors. nih.gov The anxiolytic-like effects of some arylpiperazine derivatives have been linked to direct participation of 5-HT1A receptors. nih.gov

The interplay between different serotonin receptor subtypes is complex. For example, studies in mice lacking the serotonin transporter (SERT −/− mice) have revealed that a 5-HT1A receptor antagonist, WAY 100635, can induce head-twitch responses, which are known to be mediated by 5-HT2A receptors. nih.gov This suggests a functional interaction between presynaptic 5-HT1A and postsynaptic 5-HT2A receptors, which can be modulated by the presence or absence of SERT. nih.gov The neuropharmacological activity of some new piperazine derivatives has been shown to be modulated by the serotonergic system. nih.govdntb.gov.ua

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

In the context of Alzheimer's disease, inhibiting the enzymes that break down acetylcholine—namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a primary therapeutic strategy. researchgate.netnih.gov While AChE is predominant in a healthy brain, BuChE activity increases in the Alzheimer's brain, making both enzymes valid therapeutic targets. researchgate.net

Researchers have designed hybrid molecules incorporating a quinoline scaffold to create potent cholinesterase inhibitors. nih.gov In one study, a series of piperidinyl-quinoline acylhydrazones were synthesized and tested for their inhibitory activity against both AChE and BuChE. nih.gov Compound 8c from this series emerged as a potent inhibitor of AChE with an IC50 value of 5.3 ± 0.51 µM, which was three times more potent than the standard drug neostigmine (B1678181) (IC50 = 16.3 ± 1.12 µM). nih.gov

For BuChE inhibition, compound 8g, which has a chloro substituent, was identified as a lead candidate with an IC50 value of 1.31 ± 0.05 µM. nih.gov This was 5.5-fold stronger than the inhibition by donepezil (B133215) (IC50 = 7.23 ± 0.12 µM). nih.gov The study highlighted that the hybridization of quinoline, piperidine, and acyl hydrazone fragments created a favorable scaffold for generating potent and selective cholinesterase inhibitors. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 8c | AChE | 5.3 ± 0.51 | nih.gov |

| Neostigmine (Standard) | AChE | 16.3 ± 1.12 | nih.gov |

| Compound 8g | BuChE | 1.31 ± 0.05 | nih.gov |

| Donepezil (Standard) | BuChE | 7.23 ± 0.12 | nih.gov |

Anti-inflammatory and Analgesic Effects

Beyond their neuropharmacological receptor interactions, quinoline-piperazine derivatives have also been investigated for their potential to combat inflammation and pain.

Modulation of Inflammatory Mediators (e.g., NO, iNOS, COX-2, IL-6, IL-1β, TNF-α)

Chronic inflammation involves the overproduction of various mediators, including nitric oxide (NO), pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

A study on a specific 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative, compound 5, demonstrated significant anti-inflammatory properties. tbzmed.ac.ir In in-vitro tests using RAW 264.7 macrophage cells, this compound showed the highest inhibitory activity on NO release induced by lipopolysaccharide (LPS). tbzmed.ac.ir This effect was accompanied by the inhibition of iNOS protein expression. tbzmed.ac.irresearchgate.net Furthermore, real-time polymerase chain reaction (RT-PCR) analysis revealed that compound 5 decreased the gene expression levels of key inflammatory markers. tbzmed.ac.ir In an in-vivo model of inflammation (carrageenan-induced paw edema), compound 5 also caused a significant decrease in serum levels of NO and COX-2. tbzmed.ac.ir These findings suggest that the anti-inflammatory action of these derivatives is mediated by the suppression of crucial inflammatory pathways.

Peripheral and Central Analgesic Pathways

Analgesic drugs can act through peripheral mechanisms, by reducing inflammation and blocking pain signals at the site of injury, or through central mechanisms, by acting on the spinal cord and brain. nih.govmdpi.com

The analgesic potential of the 7-chloro-4-(piperazin-1-yl)quinoline derivative (compound 5) was evaluated in both peripheral and central pain models. tbzmed.ac.ir In the acetic acid-induced writhing test, a model for peripheral pain, the compound showed a significant analgesic effect, comparable to the standard drug diclofenac (B195802) sodium. tbzmed.ac.irresearchgate.net This suggests that it acts by inhibiting local mediators involved in pain and inflammation. researchgate.net

To assess central analgesic activity, the hot-plate test was used. tbzmed.ac.irresearchgate.net This test measures response to a thermal pain stimulus and is indicative of centrally mediated analgesia, often involving opioid pathways. researchgate.net Compound 5 demonstrated a potent central analgesic effect, with its peak activity at 45 minutes post-administration being significantly higher than that of the centrally acting analgesic tramadol (B15222). tbzmed.ac.irresearchgate.net This indicates that the compound can modulate pain perception through mechanisms within the central nervous system.

Enzyme Inhibition Beyond Primary Targets (e.g., Alpha-glucosidase, Chitin (B13524) Synthase, Urea (B33335) Transporters)

Recent research has explored the inhibitory potential of quinoline derivatives, including those with piperazine moieties, against various metabolic enzymes. A notable area of investigation is their effect on α-glucosidase, an enzyme crucial for carbohydrate digestion.

A series of thiosemicarbazide-linked quinoline-piperazine derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Structure-activity relationship (SAR) analysis of these compounds revealed that the nature and position of substituents on the aryl ring significantly influenced their inhibitory potency. nih.gov Among the synthesized derivatives, compound 7j , which features a 2,5-dimethoxy phenyl substitution, demonstrated the most potent α-glucosidase inhibitory activity with an IC₅₀ value of 50.0 µM. nih.gov This represents a significant improvement in activity compared to the standard drug, acarbose. nih.gov Kinetic studies of the most active compounds indicated a non-competitive mode of inhibition. researchgate.net

Furthermore, molecular docking and dynamics simulations have been employed to understand the interactions between these quinoline-piperazine derivatives and the α-glucosidase enzyme, providing insights into the structural basis for their inhibitory effects. nih.govresearchgate.net Other studies have also reported on piperazinyl- and morpholinyl-quinoline derivatives as having a high potential to inhibit metabolic enzymes like α-glucosidase. researchgate.net For instance, quinoline-tagged benzothiazole (B30560) derivatives have shown remarkable α-glucosidase inhibitory activity, with some compounds exhibiting IC₅₀ values significantly lower than that of acarbose. researchgate.net

While research into α-glucosidase inhibition by these compounds is expanding, information regarding their effects on other enzymes such as chitin synthase and urea transporters is not extensively available in the current scientific literature.

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinoline-Piperazine Derivatives

| Compound | Description | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| 7j | Thiosemicarbazide-linked quinoline-piperazine with 2,5-dimethoxy phenyl substitution | 50.0 | - | nih.gov |

| 8h | Quinoline-tagged benzothiazole derivative | 38.2 ± 0.3 | Non-competitive | researchgate.net |

| Acarbose (Standard) | - | 750.0 ± 2.0 | - | researchgate.net |

Oxidative Stress Modulation and Iron Chelation Properties

Derivatives of quinoline are being investigated for their potential to mitigate oxidative stress, a key factor in the pathogenesis of several diseases. nih.govresearchgate.net Some of these compounds are designed as multifunctional agents, combining antioxidant properties with other therapeutic actions. nih.gov

A notable strategy involves the development of bifunctional molecules that incorporate an iron-chelating moiety, such as 8-hydroxyquinoline, into a dopamine D2/D3 agonist template containing a piperazine ring. nih.gov Iron is known to contribute to oxidative stress through the generation of reactive oxygen species, and its chelation is considered a neuroprotective strategy. nih.gov Compounds like 5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol (VK 28) and 5-((prop-2-ynylamino)methyl)quinolin-8-ol (M30) have been shown to be antioxidants and neuroprotective in animal experiments. nih.gov

The rationale is that by sequestering free iron, these chelators can prevent it from participating in reactions that produce damaging hydroxyl radicals. nih.govnih.gov For example, a deoxyribose assay with one such lead molecule, 19b , which contains the 8-hydroxyquinoline moiety attached to a piperazine-containing structure, demonstrated potent antioxidant activity. nih.gov These findings suggest that such molecules have the potential to reduce oxidative stress in pathological conditions by chelating iron. nih.gov The antioxidant activity of quinoline derivatives is often predicted based on parameters like ionization potential and bond dissociation energies, which relate to their ability to donate hydrogen atoms or single electrons to scavenge free radicals. nih.govresearchgate.net

In Vivo Models (Preclinical Non-human Studies)

The therapeutic potential of 2-(piperazin-1-yl)quinoline hydrochloride derivatives has been further evaluated in various non-human preclinical models to assess their physiological effects.

Assessment of Anti-inflammatory Efficacy

The anti-inflammatory properties of 7-chloro-4-(piperazin-1-yl)quinoline derivatives have been demonstrated in in-vivo studies. One particular derivative, 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5) , was evaluated using the carrageenan-induced paw edema model in mice, a standard test for acute inflammation. tbzmed.ac.irtbzmed.ac.ir

This compound exhibited a significant reduction in paw edema, with inhibition percentages of 34%, 50%, and 64% at 1, 2, and 3 hours after the carrageenan challenge, respectively. tbzmed.ac.irtbzmed.ac.ir The anti-inflammatory effect was associated with a notable decrease in serum levels of nitric oxide (NO) and cyclooxygenase-2 (COX-2), key mediators of inflammation. tbzmed.ac.irtbzmed.ac.ir These findings suggest that the anti-inflammatory action of this quinoline derivative is mediated, at least in part, by the suppression of these inflammatory pathways. tbzmed.ac.irtbzmed.ac.irresearchgate.net Other studies on different piperazine derivatives have also shown a reduction in edema formation and levels of pro-inflammatory cytokines like IL-1β and TNF-α in animal models. nih.gov

Evaluation of Analgesic Activity

The analgesic effects of 2-(piperazin-1-yl)quinoline derivatives have been investigated in preclinical models, assessing both central and peripheral mechanisms of pain relief.

The compound 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5) demonstrated potential peripheral analgesic effects by inhibiting acetic acid-induced abdominal writhing in mice, with an efficacy comparable to diclofenac sodium. tbzmed.ac.irtbzmed.ac.ir Furthermore, in the hot-plate test, which assesses central analgesic activity, this compound showed a rapid onset of action, beginning 15 minutes post-administration and peaking at 45 minutes. tbzmed.ac.irtbzmed.ac.ir Its effect was significantly more pronounced than that of the standard central analgesic, tramadol hydrochloride, at the peak time point. tbzmed.ac.irtbzmed.ac.ir

Another study on a different quinoline derivative, Ro-4-1778 , also confirmed its analgesic properties in rats, although it was found to be less potent than morphine. ijpp.com The evaluation of these compounds in various animal models helps to elucidate their potential as novel pain management agents. tbzmed.ac.irtbzmed.ac.irijpp.com

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Compound 5

| Assay | Model | Key Findings | Source |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema (mice) | 34%, 50%, and 64% inhibition of edema at 1, 2, and 3 hours, respectively. Significant decrease in serum NO and COX-2. | tbzmed.ac.irtbzmed.ac.ir |

| Peripheral Analgesic | Acetic acid-induced writhing (mice) | Analgesic effect comparable to diclofenac sodium. | tbzmed.ac.irtbzmed.ac.ir |

| Central Analgesic | Hot-plate test (mice) | Peak analgesic activity at 45 minutes, significantly higher than tramadol hydrochloride. | tbzmed.ac.irtbzmed.ac.ir |

Studies on Neuroprotective Effects

Quinoline derivatives are recognized for their neuroprotective potential, which is often linked to their antioxidant and enzyme-inhibiting properties. nih.govbohrium.comresearchgate.net The development of multifunctional compounds that can target various aspects of neurodegenerative diseases is an active area of research. nih.gov

The neuroprotective effects of these compounds are partly attributed to their ability to mitigate oxidative stress, as previously discussed, through mechanisms like iron chelation. nih.gov Bifunctional iron chelators with an 8-hydroxyquinoline moiety have demonstrated neuroprotective properties in animal experiments. nih.gov

In addition to their antioxidant capabilities, some quinoline derivatives are designed to act as inhibitors of key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govresearchgate.netbohrium.com By inhibiting these enzymes, these compounds can potentially offer therapeutic benefits for conditions like Alzheimer's and Parkinson's diseases. nih.govbohrium.com The versatility of the quinoline scaffold allows for the design of derivatives with a wide range of biological activities relevant to neuroprotection. bohrium.comresearchgate.net

Antimalarial Studies in Animal Models

The quinoline core is a well-established pharmacophore in antimalarial drug discovery. nih.gov Piperazine-containing 4(1H)-quinolones have been developed and tested for their in vivo efficacy against malaria parasites. nih.gov

These derivatives have been assessed in rodent models of malaria, such as mice infected with Plasmodium berghei. nih.gov Some of these piperazine-substituted quinolones have shown curative effects in the conventional Thompson test and have also displayed activity against the liver stages of the parasite. nih.gov The inclusion of the piperazine moiety is intended to enhance properties like aqueous solubility, which can improve oral bioavailability. nih.gov The development of such compounds is driven by the need for new antimalarial agents to combat the emergence of drug-resistant strains of the parasite. nih.gov

Structure Activity Relationship Sar Studies of 2 Piperazin 1 Yl Quinoline Hydrochloride Analogs

Impact of Substituents on the Quinoline (B57606) Ring

The quinoline scaffold is a common feature in many pharmacologically active molecules, and its substitution pattern can dramatically alter the biological profile of a compound. researchgate.net In the context of 2-(piperazin-1-yl)quinoline analogs, researchers have extensively explored the effects of various substituents on the quinoline ring to enhance their desired activities.

The introduction of halogens and alkoxy groups at different positions on the quinoline ring has been a key strategy in the SAR exploration of 2-(piperazin-1-yl)quinoline analogs. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for specific biological targets.

Research has shown that the position of these substituents is critical. For instance, in a series of quinoline-piperazine hybrids designed as antibacterial and antituberculosis agents, the presence of a fluoro or methoxy (B1213986) group at the 6-position of the quinoline ring was found to be important for activity. nih.gov Specifically, a compound with a 4,6-dimethoxy substitution pattern on the quinoline ring, coupled with a piperazine-sulfonamide moiety bearing a fluorine atom on the benzene (B151609) ring, demonstrated excellent activity against a range of bacteria. nih.gov

The following table summarizes the impact of halogenation and alkoxy group substitution on the antibacterial activity of some 2-(piperazin-1-yl)quinoline analogs.

| Compound ID | Quinoline Substituent (Position 6) | N-Piperazine Substituent | Antibacterial Activity (MIC in µg/mL against S. aureus) |

| 10g | Methoxy | 2-Fluorophenylsulfonamide | 0.03 |

| 11e | Fluoro | 4-Chlorophenylsulfonamide | > 64 |

This table is generated based on data presented in the text. For detailed information, refer to the original research.

The data suggests that a methoxy group at the 6-position of the quinoline ring can be more favorable for antibacterial activity than a fluoro group in this particular series of compounds. nih.gov

The attachment of larger aromatic and heteroaromatic groups to the quinoline ring has also been investigated to explore their impact on biological activity. These bulkier substituents can introduce additional binding interactions, such as pi-stacking or hydrophobic interactions, with the target protein.

Modifications of the Piperazine (B1678402) Moiety

The piperazine ring serves as a versatile linker and a key pharmacophoric element in many drug molecules. nih.govresearchgate.net In the case of 2-(piperazin-1-yl)quinoline analogs, modifications to the piperazine moiety, particularly at the N-4 position, have been a major focus of SAR studies.

The substituent at the nitrogen atom of the piperazine ring that is not attached to the quinoline core (the N-4 position) plays a crucial role in determining the compound's interaction with its biological target. This is because the N-4 substituent can project into a binding pocket of a receptor or enzyme, and its size, shape, and electronic properties can be fine-tuned to optimize this interaction.

Studies on various classes of compounds containing a piperazine moiety have consistently shown that the nature of the N-substituent is a key determinant of receptor affinity. researchgate.net For instance, in a series of quinazoline (B50416) derivatives, which are structurally related to quinolines, the introduction of a diaryl ether moiety at the side chain of the piperazine resulted in good efficacy against Toxoplasma gondii. researchgate.net This suggests that a hydrophobic aryl group at this position is preferred for improving activity. researchgate.net

Another study on chiral (piperazin-2-yl)methanol derivatives found that an additional phenyl residue in the N-4 substituent was favorable for high sigma-1 receptor affinity. nih.gov The p-methoxybenzyl substituted piperazine in this series showed the highest affinity for the sigma-1 receptor. nih.gov

The following table illustrates the effect of N-substitution on the receptor affinity of some piperazine-containing compounds.

| Compound Class | N-Substituent | Target | Affinity (Ki in nM) |

| Quinazoline Derivative | Diaryl ether | T. gondii | 4 µM (IC50) |

| (Piperazin-2-yl)methanol | p-Methoxybenzyl | σ1 | 12.4 |

This table is generated based on data presented in the text. For detailed information, refer to the original research.

These examples highlight the principle that the N-substituent on the piperazine ring can be tailored to achieve high affinity and selectivity for a specific biological target.

The piperazine ring typically adopts a chair conformation, which is its most thermodynamically stable form. nih.govrsc.org However, it can also exist in other conformations, such as a boat or twist-boat form, and the conformational flexibility of the piperazine ring can be important for its biological activity.

The conformation of the piperazine ring can influence how the N-substituents are oriented in space, which in turn affects their ability to interact with a binding site. nih.gov For instance, in some metal complexes of piperazine-containing macrocycles, the piperazine ring adopts a boat conformation to allow the nitrogen atoms to coordinate with the metal ion. nih.gov While this is not directly related to receptor binding in the same way, it illustrates the conformational adaptability of the piperazine ring. The preference for an equatorial position for the N-H group in a piperazine ring is similar to that in piperidine. rsc.org The structural integrity and conformational preference of the piperazine ring are thus important considerations in the design of 2-(piperazin-1-yl)quinoline analogs.

Linker Chemistry and Bridging Units

In the context of 2-(piperazin-1-yl)quinoline analogs, the piperazine ring itself often acts as the primary linker between the quinoline core and another substituent. However, in more complex analogs, additional bridging units may be introduced. For example, in a series of dopamine (B1211576) D3 receptor ligands, the piperazine ring was connected to a substituted indole (B1671886) ring through either an amide or a methylene (B1212753) linker. nih.gov The results indicated that the D3 receptor can accommodate these different linkers, and high affinity and selectivity could be maintained even when the heterocyclic ring was not directly connected to the piperazine. nih.gov

The choice of linker can influence the compound's physicochemical properties, such as its solubility and membrane permeability, in addition to its conformational profile. The strategic use of different linkers is therefore an important tool in the optimization of 2-(piperazin-1-yl)quinoline analogs for specific therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds, thereby guiding synthetic efforts and reducing the time and cost associated with drug development. For quinoline and piperazine derivatives, various QSAR methodologies have been employed to elucidate the structural requirements for their diverse biological activities.

Detailed Research Findings:

Several QSAR models have been developed for quinoline derivatives, providing insights into the structural features that govern their activity. These models often utilize a range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A study on a series of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives as antifungal agents highlighted the importance of lipophilicity (cLogP) in determining their biological potency. neliti.com The developed QSAR model was statistically significant and could be used to predict the antifungal activity of new analogs. neliti.com

For quinolone antibacterials active against M. fortuitum and M. smegmatis, QSAR models have been developed using theoretical molecular descriptors that can be calculated directly from the molecular structures. nih.gov These studies have evaluated descriptors related to the chemical structures of N-1 and C-7 substituted quinolone derivatives, as well as 8-substituted quinolones. nih.gov The use of regression techniques such as Ridge Regression (RR), Principal Component Regression (PCR), and Partial Least Squares (PLS) helped in creating predictive models for antibacterial activity. nih.gov A key finding was that easily calculable topological indices could explain a significant portion of the variance in the biological data. nih.gov

More advanced 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to quinoline derivatives. CoMFA models correlate the biological activity of compounds with their 3D steric and electrostatic fields. A CoMFA study on 45 quinoline derivatives as mGluR1 inhibitors resulted in a robust model with high predictive ability, offering insights into the relationship between the structural features and their inhibitory activities. nih.gov

Furthermore, 2D and 3D-QSAR studies on quinoline-amino-piperidine derivatives as inhibitors of Mycobacterium DNA-Gyrase-B have utilized methods like multiple linear regression (MLR), partial least squares (PLS), and k-nearest neighbour molecular field analysis (kNN-MFA). ijpsnonline.com The developed 2D-QSAR model could explain 85.07% of the total variance in the training set, while the 3D-QSAR model showed a predictive capacity of 78.43%. ijpsnonline.com Such robust models provide valuable information for the design of new potent inhibitors. ijpsnonline.com

Interactive Data Table: QSAR Methodologies for Quinoline Analogs